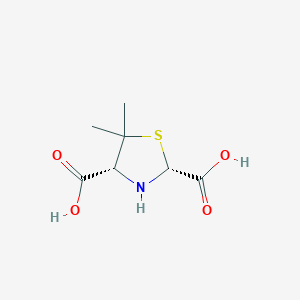
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid (DMDCA) is a naturally occurring amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. DMDCA has been found to have a variety of biochemical and physiological effects, making it a promising candidate for research in various fields.
Mechanism of Action
The mechanism of action of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid is not fully understood, but it is thought to work through the activation of various signaling pathways in the body. 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and glucose uptake. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to increase glucose uptake and improve insulin sensitivity, making it a potential treatment for diabetes. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to have antioxidant and anti-inflammatory properties, which may make it a promising candidate for the treatment of various diseases associated with oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid in lab experiments is that it is a naturally occurring compound, which may make it more biocompatible than synthetic compounds. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to have relatively low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain studies.
Future Directions
There are several potential future directions for research on 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid. One area of research could be the development of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid-based therapies for the treatment of diabetes and other metabolic disorders. Additionally, further research could be done to elucidate the mechanism of action of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid and to identify other signaling pathways that it may activate. Finally, research could be done to explore the potential use of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid in the treatment of various diseases associated with oxidative stress and inflammation, such as cancer and cardiovascular disease.
Synthesis Methods
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid can be synthesized through the reaction of L-cysteine with formaldehyde and thiazolidine-2,4-dicarboxylic acid. The resulting product is then purified through recrystallization.
Scientific Research Applications
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for research in these fields. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been studied for its potential use in the treatment of diabetes, as it has been found to improve glucose metabolism and insulin sensitivity.
properties
CAS RN |
142185-31-7 |
|---|---|
Product Name |
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid |
Molecular Formula |
C7H11NO4S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
(2R,4R)-5,5-dimethyl-1,3-thiazolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4S/c1-7(2)3(5(9)10)8-4(13-7)6(11)12/h3-4,8H,1-2H3,(H,9,10)(H,11,12)/t3-,4-/m1/s1 |
InChI Key |
HTHNEPWLOCHROG-QWWZWVQMSA-N |
Isomeric SMILES |
CC1([C@H](N[C@H](S1)C(=O)O)C(=O)O)C |
SMILES |
CC1(C(NC(S1)C(=O)O)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(=O)O)C(=O)O)C |
synonyms |
5,5-dimethylthiazolidine-2,4-dicarboxylic acid 5,5-dimethylthiazolidine-2,4-dicarboxylic acid, (2S-trans)-isomer 5,5-DTDC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)

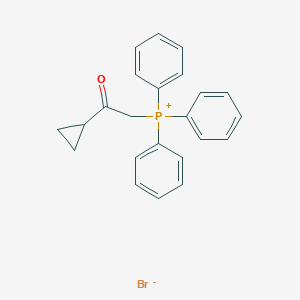
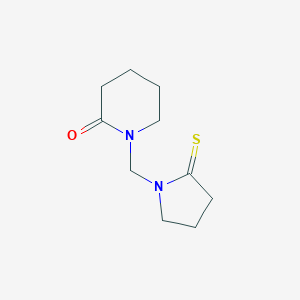
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
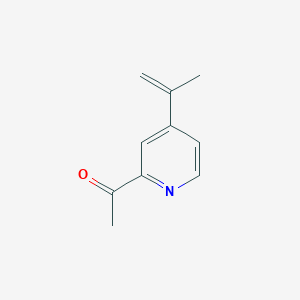
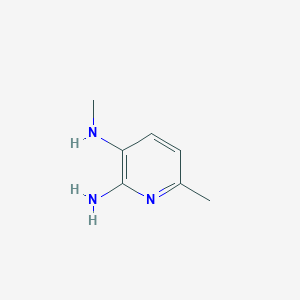
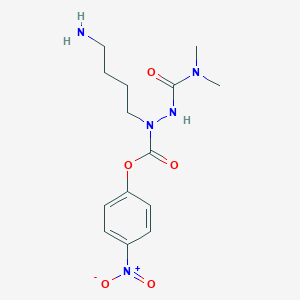
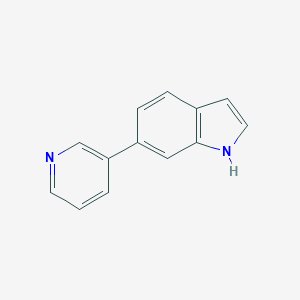

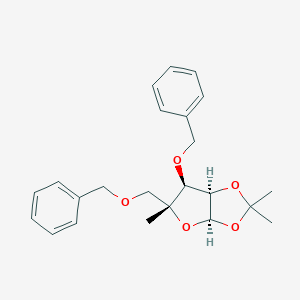

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)